Sodium 2-(1H-imidazol-4-yl)acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1H-imidazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDRCOTZMQIPOQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56368-58-2 | |
| Record name | Imidazole-4-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Mechanistic Studies of Chemical Reactivity and Transformation of 2 1h Imidazol 4 Yl Acetate and Its Analogs
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring in 2-(1H-imidazol-4-yl)acetate is an electron-rich aromatic system, making it susceptible to electrophilic attack. brainly.comnih.gov Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 and C5 positions, with the C2 position being less favored. globalresearchonline.net This is attributed to the resonance stabilization of the intermediates formed during the reaction. The presence of the acetate (B1210297) group at the C4 position influences the regioselectivity of these substitutions.
Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The inherent electron-rich nature of the imidazole ring makes it resistant to attack by nucleophiles. However, in the case of certain imidazole analogs, such as 4H-imidazoles, nucleophilic substitution can be facilitated, particularly after protonation which increases the electrophilicity of the ring carbons. iaea.org
Below is a table summarizing the general reactivity of the imidazole ring towards substitution reactions:
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | C4, C5 | Electron-donating/withdrawing nature of existing substituents, reaction conditions (e.g., pH). globalresearchonline.net |
| Nucleophilic Substitution | C2 (if activated) | Presence of strong electron-withdrawing groups, protonation of the ring. globalresearchonline.netiaea.org |
Oxidative and Reductive Transformations of the Compound
The imidazole ring exhibits a degree of stability towards oxidation. rsc.org However, under specific conditions, it can undergo oxidative transformations. For instance, the oxidation of imidazole derivatives can be achieved using various oxidizing agents, and the reaction can be influenced by the presence of sensitizers and light. chegg.com Some evidence suggests that imidazole-4-acetic acid is a natural oxidation product of histamine (B1213489). nih.gov The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, revealing complex reaction pathways. rsc.orgsemanticscholar.org
Catalytic oxidation provides a method for the synthesis of functionalized imidazoles. For example, the metal-free acid-catalyzed oxidation and coupling of methyl ketones with aldehydes in the presence of ammonium (B1175870) acetate can yield disubstituted imidazole derivatives. brainly.com
Reductive transformations of the imidazole ring are also possible. For example, 4H-imidazoles can be reduced after deprotonation through single electron transfer reactions, leading to the formation of 4,5-diaminoimidazoles upon quenching with electrophiles. nih.gov
The following table provides examples of oxidative and reductive transformations of imidazole analogs:
| Transformation | Reagents/Conditions | Product Type |
| Oxidation | Hydroxyl radicals (atmospheric) | 4H-imidazol-4-ol, N,N'-diformylformamidine semanticscholar.org |
| Oxidation | Metal-free acid-catalyzed oxidation | Disubstituted imidazoles brainly.com |
| Reduction | Deprotonation followed by single electron transfer | 4,5-diaminoimidazoles nih.gov |
Spectroscopic and Computational Analysis of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are invaluable tools for this purpose.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of reaction intermediates. For instance, in the acylation of imidazoles, the formation of an acylimidazolium intermediate can be monitored by the downfield shift of the imidazole ring protons and carbons. rsc.org
FTIR Spectroscopy: FTIR analysis is useful for identifying functional groups in intermediates. The stretching vibrations of C=O, C=N, and N-H bonds in imidazole derivatives and their reaction intermediates provide characteristic absorption bands. nih.govmdpi.commedchemexpress.com
Mass Spectrometry: Mass spectrometry and its tandem techniques can be used to identify the mass-to-charge ratio of intermediates and their fragmentation patterns, aiding in their structural determination. chegg.comnih.gov
Computational Analysis: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. brainly.comacs.orgacs.org These methods can be used to calculate the geometries and energies of reactants, transition states, and intermediates, providing insights into reaction pathways and predicting the feasibility of different mechanisms. For example, DFT calculations have been used to study the atmospheric oxidation of imidazole, identifying the 5-hydroxyimidazolyl radical as a key intermediate. brainly.comsemanticscholar.org
The table below summarizes the application of these techniques in studying imidazole reaction intermediates.
| Technique | Information Obtained | Example Application |
| NMR Spectroscopy | Structural information, chemical environment of nuclei | Monitoring the formation of acylimidazolium intermediates. rsc.org |
| FTIR Spectroscopy | Identification of functional groups | Characterizing the vibrational modes of imidazole ring intermediates. nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identifying products of imidazole oxidation. chegg.com |
| Computational Chemistry (DFT) | Geometries, energies, reaction pathways | Investigating the mechanism of OH-initiated imidazole oxidation. brainly.comsemanticscholar.org |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rate and feasibility of the chemical transformations of 2-(1H-imidazol-4-yl)acetate are governed by kinetic and thermodynamic parameters.
Kinetics: The study of reaction rates provides information about the mechanism and the factors that influence it. For instance, the kinetics of the OH-initiated oxidation of imidazole derivatives have been investigated, with rate constants determined for various analogs. nih.gov The reaction of imidazole with OH radicals in the gas phase has been shown to have a negative temperature dependence, indicating the formation of a pre-reactive complex. rsc.org The rate of electrophilic substitution on the imidazole ring is influenced by the nature of the substituent and the reaction conditions.
Thermodynamics: Thermodynamic data, such as equilibrium constants (Ka, Kb) and enthalpies of reaction, are crucial for understanding the position of equilibrium and the energy changes associated with a reaction. The pKa of the imidazolium (B1220033) ion is approximately 7.1, indicating that imidazole is a moderately strong base. nih.gov This acid-base equilibrium is fundamental to many of its reactions, as the protonation state of the imidazole ring affects its nucleophilicity and reactivity. brainly.com The thermodynamics of phase transitions and halogenation reactions of imidazoles have also been studied, providing data on enthalpies of sublimation, vaporization, and reaction. iaea.orgarxiv.org
The following table presents some key kinetic and thermodynamic parameters for imidazole and its derivatives.
| Parameter | Value/Observation | Significance |
| Rate constant for OH oxidation (aqueous) | ~109 L mol-1 s-1 for various imidazoles nih.gov | Indicates rapid degradation in the presence of OH radicals. |
| Activation Energy for OH oxidation (gas) | Negative rsc.org | Suggests a complex reaction mechanism involving an intermediate. |
| pKa of Imidazolium Ion | ~7.1 nih.gov | Governs the acid-base equilibrium and pH-dependent reactivity. |
| Enthalpy of Sublimation | Measured for various imidazole derivatives iaea.org | Provides information on intermolecular forces. |
Iv. Biochemical and Metabolic Investigations of 2 1h Imidazol 4 Yl Acetate in Non Human Biological Systems
Endogenous Occurrence and Biosynthetic Pathways in Diverse Organisms
Imidazoleacetic acid is a naturally occurring metabolite found across a wide range of living organisms, from bacteria to mammals. nih.gov Its presence has been specifically identified in the tissues of non-human mammals such as rats and bovines, where it functions as a product of amino acid metabolism. scispace.comnih.gov The synthesis of imidazoleacetic acid is intrinsically linked to the metabolic fate of histidine. scispace.comnih.gov
The principal biosynthetic route to imidazoleacetic acid originates with the essential amino acid, L-histidine. nih.gov In a variety of animal species, the initial step involves the conversion of histidine to histamine (B1213489) via decarboxylation. nih.govresearchgate.net This reaction is catalyzed by the enzyme L-histidine decarboxylase, which requires pyridoxal-5'-phosphate (an active form of vitamin B6) as a coenzyme. nih.govnih.gov
Once formed, histamine undergoes metabolism through one of two primary pathways, the balance of which can vary between species and even between different tissues within the same organism. sigmaaldrich.cn The main pathway leading to imidazoleacetic acid is oxidative deamination. nih.gov In this process, the enzyme diamine oxidase (DAO), also known as histaminase, converts histamine into the intermediate compound, imidazole-4-acetaldehyde (B1219054). nih.gov This oxidative step is a key mechanism for the inactivation and degradation of histamine throughout the body. mdpi.com
Alternatively, histamine can be methylated by histamine-N-methyltransferase (HMT) to form tele-methylhistamine. nih.govsigmaaldrich.cn This methylated intermediate is then oxidized by monoamine oxidase-B (MAO-B) to produce tele-methylimidazole acetic acid (t-MIAA), a related but distinct metabolite. nih.gov In the vertebrate central nervous system, the methylation pathway is predominant. nih.gov
The final and irreversible step in the formation of imidazoleacetic acid is the oxidation of its aldehyde precursor, imidazole-4-acetaldehyde. nih.gov This conversion is efficiently catalyzed by a group of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDH). sigmaaldrich.cn These enzymes are vital for cellular function, participating in the detoxification of a wide array of aldehydes generated from both internal metabolic processes and external sources. frontiersin.org
Imidazole-4-acetaldehyde serves as a substrate for multiple ALDH isozymes. sigmaaldrich.cn The family of aldehyde dehydrogenase enzymes is diverse, with various forms existing in different subcellular compartments, such as the cytosol and mitochondria, and exhibiting varied tissue distribution. frontiersin.org In mammals, ALDH1 and ALDH2 are considered the most critical enzymes for the oxidation of aldehydes. frontiersin.org Specifically, enzymes such as mitochondrial ALDH2 are known to catalyze the reaction that transforms imidazole-4-acetaldehyde into imidazoleacetic acid. sigmaaldrich.cn
Comparative Metabolic Profiling Across Different Non-Human Biological Systems
The metabolism of histidine and the subsequent production of imidazoleacetic acid show notable variation across different non-human biological systems, a fact highlighted by comparative metabolic studies. The balance between the two main histamine degradation pathways—oxidation by diamine oxidase leading to imidazoleacetic acid and methylation by HMT—differs significantly between species and tissues. sigmaaldrich.cn
For instance, studies in rats have revealed differing concentrations of imidazoleacetic acid (ImAA) and its conjugated form, imidazoleacetic acid-riboside (ImAA-C), across various tissues and between sexes. scispace.com Tissues from female rats generally contain more ImAA than those from male rats, a finding consistent with higher histaminase activity in females. scispace.com The brain of both rats and mice contains significant amounts of ImAA, even though the methylation pathway is considered dominant in the central nervous system. scispace.comnih.gov This suggests that the oxidative pathway remains functionally important in nervous tissue.
Further comparative analysis shows that histidine metabolism, the precursor pathway, is tailored to the physiological needs of different animal types, including rodents, pigs, chickens, fish, and ruminants. researchgate.net The dietary requirement for histidine varies, which in turn influences the substrate availability for downstream metabolites like histamine and imidazoleacetic acid. nih.govresearchgate.net In dogs, the kidney appears to produce histidine, potentially from the hydrolysis of carnosine, which could influence local imidazoleacetic acid levels. researchgate.net In bovine mammary epithelial cells, L-histidine levels have been shown to influence broader metabolic pathways, underscoring its role in cellular metabolism. nih.gov
The following table presents data from a study on the tissue distribution of imidazoleacetic acid in male and female rats, illustrating tissue-specific and sex-specific differences.
| Tissue | ImAA in Male Rats (nmol/g wet weight) | ImAA in Female Rats (nmol/g wet weight) |
|---|---|---|
| Brain | 16.9 ± 3.9 | 10.6 ± 1.0 |
| Heart | 0.14 ± 0.05 | 0.54 ± 0.13 |
| Spleen | 0.17 ± 0.04 | 0.53 ± 0.11 |
| Kidney | 0.24 ± 0.03 | 0.59 ± 0.09 |
| Thymus | 0.13 ± 0.03 | 0.68 ± 0.12 |
Data sourced from Watanabe et al. (1984). Values are presented as mean ± s.e. scispace.com
Interplay with Cellular Enzymes and Metabolic Networks in Model Organisms
Imidazoleacetic acid and its biosynthetic pathway are deeply integrated into the complex metabolic networks of cells. mdpi.com In model organisms, techniques like genome-scale metabolic modeling are employed to understand these systemic interactions. frontiersin.org Such models for organisms like Caenorhabditis elegans can predict tissue-specific metabolic activity, placing individual metabolites like imidazoleacetic acid within the context of the entire organism's metabolic functions.
The enzymes responsible for imidazoleacetic acid synthesis are part of interconnected metabolic systems. mdpi.com Diamine oxidase and aldehyde dehydrogenase, for example, share substrates and cofactors with the metabolic pathways of other biogenic amines, such as putrescine and dopamine, linking histamine metabolism to broader nitrogen and energy metabolism. mdpi.com The concept of a "metabolon," a temporary structural-functional complex of sequential enzymes in a metabolic pathway, is relevant here. Such multi-enzyme complexes can facilitate the direct and efficient channeling of intermediates, for instance, from histamine directly to imidazoleacetic acid without the release of the intermediate imidazole-4-acetaldehyde.
Furthermore, imidazoleacetic acid is not necessarily an end-product. In the rat brain, it can be further metabolized by conjugation with a ribose-phosphate group to form imidazoleacetic acid-ribotide. nih.gov This subsequent metabolite has been identified as a ligand for imidazoline (B1206853) receptors, demonstrating that the metabolic pathway of imidazoleacetic acid connects directly to cellular signaling networks, expanding its functional significance beyond simple waste product formation. sigmaaldrich.cn
V. Advanced Analytical and Spectroscopic Characterization Techniques for Research Quantification and Structural Elucidation of 2 1h Imidazol 4 Yl Acetate
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Sodium 2-(1H-imidazol-4-yl)acetate and quantifying its concentration in various samples. This chromatographic method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. researchgate.netnih.gov For the analysis of polar compounds like 2-(1H-imidazol-4-yl)acetate, reversed-phase HPLC using a C18 column is a common and effective approach.
In a typical HPLC setup, a gradient elution may be employed, starting with a highly polar mobile phase that gradually becomes less polar. This allows for the efficient separation of the target analyte from impurities that may have different polarities. The detection of the eluted compounds is often performed using a UV detector, as the imidazole (B134444) ring in the molecule absorbs ultraviolet light at specific wavelengths.
The quantification of this compound is achieved by creating a calibration curve. This involves preparing a series of standard solutions with known concentrations of the compound and injecting them into the HPLC system. The peak area of the analyte at each concentration is then plotted against the concentration to generate a linear regression model. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The precision and accuracy of the method are critical and are often validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govunivie.ac.at
Table 1: Illustrative HPLC Method Parameters for 2-(1H-Imidazol-4-yl)acetate Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule. ipb.ptlibretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(1H-imidazol-4-yl)acetate would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the imidazole ring would appear at different chemical shifts compared to the protons of the acetate's methylene (B1212753) group. The integration of the peaks provides the ratio of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the structure. COSY experiments show correlations between coupled protons, helping to identify adjacent protons in the molecule. HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the complete molecular framework, especially in complex molecules. core.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(1H-Imidazol-4-yl)acetate in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | ~7.7 | ~135 |
| Imidazole C5-H | ~6.9 | ~117 |
| Methylene (-CH₂-) | ~3.6 | ~35 |
| Carboxylate (-COO⁻) | - | ~175 |
| Imidazole C4 | - | ~136 |
Note: These are predicted values and may vary based on experimental conditions.
X-ray Crystallography for Precise Molecular Geometry and Conformation Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of this compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule, from which the exact positions of the atoms, bond lengths, and bond angles can be determined with high precision.
This method provides unequivocal proof of the molecular structure and can reveal important details about the conformation of the molecule in the solid state, including the planarity of the imidazole ring and the orientation of the acetate (B1210297) side chain. It also provides insights into the intermolecular interactions, such as hydrogen bonding and ionic interactions, which dictate the crystal packing.
Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. nih.gov For this compound, MS can confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this, which allows the molecule to be ionized without significant fragmentation. nih.gov
Tandem mass spectrometry (MS/MS or MS²) takes this a step further by selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides a structural "fingerprint" of the molecule, which is highly specific and can be used for definitive identification, even in complex mixtures. nih.gov In metabolic studies, MS/MS is invaluable for identifying metabolites of 2-(1H-imidazol-4-yl)acetate by comparing their fragmentation patterns to that of the parent drug. nih.gov
Table 3: Expected Mass Spectrometry Data for 2-(1H-Imidazol-4-yl)acetate
| Ion | m/z (expected) |
| [M-Na+2H]⁺ (protonated molecule) | 141.05 |
| [M-H]⁻ (deprotonated molecule) | 139.04 |
Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis
The coupling of chromatographic techniques, particularly HPLC, with mass spectrometry (LC-MS) creates a highly sensitive and selective analytical system for the analysis of complex mixtures. umich.edu This hyphenated technique is especially powerful for identifying and quantifying this compound in biological matrices such as plasma, urine, or tissue extracts.
In an LC-MS system, the HPLC first separates the components of the mixture based on their physicochemical properties. nih.gov The eluent from the HPLC column is then introduced directly into the mass spectrometer. The MS provides mass information for each separated component, allowing for their identification. When tandem mass spectrometry is used (LC-MS/MS), the system offers even greater specificity and sensitivity, enabling the detection and quantification of trace amounts of the compound and its metabolites. univie.ac.at This is crucial in pharmacokinetic and drug metabolism studies.
Vi. Structure Activity Relationship Sar and Biological Evaluation of 2 1h Imidazol 4 Yl Acetate Derivatives in in Vitro Models
Rational Design and Synthesis of 2-(1H-Imidazol-4-yl)acetate Analogues for Biological Screening
The rational design of analogues of 2-(1H-imidazol-4-yl)acetate is often guided by the principle of active substructure splicing, where the core imidazole (B134444) moiety is combined with other pharmacologically active fragments to create novel compounds with potentially enhanced or new biological activities. nih.gov Synthetic strategies are diverse and adaptable, depending on the desired final structure.
Common synthetic approaches include:
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated to alter the compound's pharmacokinetic properties and biological actions. mdpi.com
Esterification and Amidation: The carboxyl group of the acetate (B1210297) side chain is a key site for modification. For instance, reacting the corresponding ethyl ester with ethylenediamine (B42938) can generate an imidazoline (B1206853) ring. nih.gov
Heterocyclic Conjugation: The imidazole scaffold can be linked to other heterocyclic systems, such as oxadiazoles, pyrazoles, or coumarins, to explore new chemical space and biological targets. mdpi.comnih.govmdpi.comresearchgate.net For example, a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment were synthesized to target phytopathogenic bacteria. nih.gov
Fragment-Based Merging: In some approaches, fragments identified through biophysical assays are synthetically merged and optimized to create more potent compounds. This strategy has been successfully used to develop inhibitors for specific enzymes like CYP121. acs.org
These synthetic efforts have produced extensive libraries of imidazole-containing compounds, which are then subjected to in vitro biological screening to identify lead structures for further development. nih.govnih.gov
Investigation of Enzyme Modulation by Imidazoleacetic Acid Derivatives
Derivatives of imidazoleacetic acid have been evaluated against a wide array of enzymatic targets due to the imidazole ring's ability to interact with enzyme active sites, often by coordinating with metal ions or forming hydrogen bonds. mdpi.com
Insulin-degrading enzyme (IDE) is a zinc-metalloprotease responsible for the catabolism of several key peptides, including insulin (B600854) and amyloid-beta (Aβ). nih.govnih.gov The development of IDE inhibitors is considered a potential therapeutic strategy for diabetes and Alzheimer's disease. nih.gov
Imidazole-derived compounds have been identified as modulators of IDE. A study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids revealed that these small molecules could act as substrate-dependent modulators of IDE's hydrolysis of Aβ. nih.gov Co-crystallization showed these compounds binding to both a distal exosite and the catalytic site of the enzyme. nih.gov This dual binding allows for selective inhibition of Aβ degradation over insulin hydrolysis. nih.gov Further rational design based on combinatorial peptide mixtures led to peptide hydroxamic acid inhibitors that are significantly more potent than previous inhibitors and highly selective for IDE over other metalloproteases. plos.org
These findings suggest that IDE activity can be modulated by small molecules and that inhibiting the degradation of internalized insulin can potentiate insulin signaling. plos.org
The p38α mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. uni-tuebingen.de As such, it is a significant target for treating inflammatory diseases. ku.dk
Inhibitors of p38α MAPK often feature heterocyclic scaffolds capable of interacting with the kinase's active site. While direct studies on 2-(1H-imidazol-4-yl)acetate were not found, related imidazole-containing structures are known kinase inhibitors. The development of potent and selective p38α inhibitors, such as Skepinone-L, has been achieved through the optimization of rigidified structures that interact with key hydrophobic regions of the enzyme. uni-tuebingen.de The inhibition of p38α has been shown to reduce neuroinflammation and ameliorate synaptic deficits in models of neurodegenerative diseases. nih.gov
The general strategy for designing p38 MAPK inhibitors involves creating molecules that can fit within the ATP-binding pocket, often utilizing a "DFG-in" or "DFG-out" binding mode. Pharmacophore-based virtual screening has successfully identified novel inhibitor scaffolds, some of which have shown potent inhibitory activity against p38 MAPK with IC₅₀ values in the nanomolar range. uni-tuebingen.deku.dk
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular homeostasis, metabolism, and gene expression, making them important epigenetic modulators. nih.gov Imidazole derivatives have been investigated as both activators and inhibitors of sirtuin activity. nih.gov As inhibitors, they can block sirtuin activity, leading to changes in gene expression and cellular functions. nih.gov
For instance, an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, was shown to have an inhibitory effect on SIRT6. nih.gov This inhibition was found to disrupt Nrf2/Keap1 signaling, leading to oxidative stress and apoptosis in non-small cell lung cancer cell lines. nih.gov Sirtinol, another sirtuin inhibitor, demonstrates activity against SIRT1 and SIRT2. medchemexpress.com The ability of imidazole derivatives to modulate sirtuins highlights their potential as tools for epigenetic research and as potential therapeutic agents. nih.gov
Imidazole-based compounds are well-known inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. This interaction is primarily due to the nitrogen atom of the imidazole ring coordinating with the heme iron atom in the enzyme's active site. nih.govresearchgate.net
A significant amount of research has focused on the inhibition of CYP121, an essential enzyme in Mycobacterium tuberculosis (Mtb), making it a promising target for new anti-tuberculosis drugs. nih.govnih.gov Various imidazole derivatives have been designed and evaluated as CYP121 inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that features such as a biphenylylmethyl group at the N1 position of the imidazole ring can lead to potent inhibition. nih.gov Crystal structures of CYP121 in complex with imidazole inhibitors show the imidazole group positioned directly over the heme iron, blocking the active site. nih.govresearchgate.net The affinity of these compounds for CYP121 often correlates with their antimycobacterial activity. nih.gov
The table below summarizes the inhibitory activity of selected imidazole derivatives against CYP121.
| Compound/Derivative Class | Target | Key Findings | Reference |
| 1-(4-Biphenylylmethyl)-1H-imidazole derivatives | CYP121 | Identified favorable structural features for affinity and activity; hit compounds showed improved potency. | nih.gov |
| Biarylpyrazole imidazole derivatives | CYP121 | Isobutyl and tert-butyl compounds displayed optimal activity (MIC 1.562 μg/mL). | researchgate.net |
| Azole pyrazole (B372694) derivatives (Series C) | M. tuberculosis | Showed modest inhibitory activity against M. tuberculosis (MIC = 12.5 μg/mL for 17d). | researchgate.net |
| Antifungal azoles (e.g., clotrimazole (B1669251), miconazole) | Human CYPs | Showed broad and potent inhibition across various human CYP isoforms (CYP3A4, CYP2C9, etc.). | nih.govnih.gov |
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating numerous physiological processes. sphinxsai.com PDE inhibitors are used in a variety of therapeutic areas. nih.gov
The effect of imidazole and its derivatives on PDEs can be complex and isoform-specific. Early studies showed that imidazole itself had no effect on cyclic CMP phosphodiesterase (C-PDE) in the liver but stimulated it in the heart, while augmenting high Km A-PDE and G-PDE in the liver. nih.gov This suggests that the imidazole scaffold can be used to develop selective modulators of PDE activity.
More recent research has focused on designing specific PDE inhibitors. For example, novel imidazopyridine derivatives were designed as dual inhibitors of PDE4 and PDE7, which are involved in inflammatory and autoimmune diseases. bohrium.com The selectivity and inhibitory profiles of these compounds vary based on their specific chemical structures. bohrium.com The development of PDE inhibitors often involves modifying core heterocyclic structures, like imidazole, to achieve desired potency and selectivity against different PDE isozymes. sphinxsai.combohrium.com
Prolyl Oligopeptidase (PREP) Inhibition
Prolyl oligopeptidase (PREP) is a serine protease that has been implicated in various physiological processes, and its inhibition is a therapeutic target for several diseases. nih.gov Derivatives of 2-(1H-imidazol-4-yl)acetate have been investigated as PREP inhibitors. Studies have explored the substitution of the typical electrophilic group in PREP inhibitors with different five-membered nitrogen-containing heterocycles, including imidazole. nih.gov
Notably, 2-imidazole derivatives have demonstrated surprisingly high inhibitory activity against PREP. nih.gov Molecular docking studies suggest that these imidazole-based inhibitors may have a different binding mode compared to traditional inhibitors. Instead of a covalent interaction, a putative noncovalent binding mode involving an interaction with the His680 residue in the active site has been proposed to explain their high inhibitory potency. nih.gov
It is important to note that the inhibitory activity on PREP's proteolytic function does not always correlate with the modulation of its other protein-protein interaction-derived functions, such as its effect on α-synuclein dimerization. nih.govrsc.org This suggests that the structure-activity relationships for these two effects are disconnected. For instance, among highly potent 2-imidazole PREP inhibitors, the linker length on the opposite side of the molecule from the heteroaromatic ring is critical for modulating PREP-catalyzed α-synuclein dimerization. nih.gov
Histone Deacetylase (HDACs) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are a promising class of anti-cancer agents. nih.gov Imidazole-based compounds have been designed and synthesized as potent HDAC inhibitors. nih.gov
Specifically, a series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides have been found to be nanomolar inhibitors of human HDACs. nih.gov The structure-activity relationship (SAR) studies of these derivatives have revealed that certain substitutions on the imidazole ring are key for their activity. For example, compounds with an N1-piperidine substitution have demonstrated significant efficacy in various human cancer cell lines. nih.gov These imidazole-based HDAC inhibitors have been shown to induce hyperacetylation of histones H3 and H4 and increase the expression of the p21(waf) protein, which is involved in cell cycle arrest. nih.gov
Mechanistic Characterization of Molecular Interactions
Ligand-Protein Binding Studies via Molecular Docking and X-ray Co-Crystallography
The interaction of 2-(1H-imidazol-4-yl)acetate derivatives with their protein targets has been elucidated through computational and experimental techniques. Molecular docking studies have been instrumental in understanding the binding modes of these compounds. For instance, in the case of prolyl oligopeptidase (PREP) inhibition, molecular docking revealed a potential non-covalent interaction between the 2-imidazole ring and the catalytic His680 residue, which could account for their high inhibitory activity without a traditional electrophilic group. nih.gov
X-ray co-crystallography provides high-resolution structural information about the ligand-protein complex. While specific X-ray co-crystal structures for Sodium 2-(1H-imidazol-4-yl)acetate itself with its targets are not detailed in the provided results, the general utility of this technique is well-established for understanding the precise binding orientation and key interactions of imidazole-containing inhibitors with their target enzymes. mdpi.com For example, the crystal structure of other imidazole derivatives has been solved to confirm their molecular geometry and packing in the solid state. nih.gov
Allosteric Modulation and Orthosteric Binding Site Analysis
Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site to modulate the target's activity, is an emerging concept in drug discovery. nih.govmdpi.com Derivatives of 1H-imidazo[4,5-c]quinoline have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor. nih.gov
These studies have shown that it is possible to separate the allosteric and orthosteric inhibitory effects through structural modifications. For example, a 4-(3,5-Dichlorophenylamino) or a 2-(1-adamantyl) substitution on the imidazoquinoline scaffold resulted in significant allosteric enhancement with minimal inhibition of orthosteric radioligand binding. nih.gov Conversely, a 2-(4-tetrahydropyranyl) substitution eliminated the allosteric enhancement while retaining the inhibition of orthosteric binding. nih.gov This highlights the potential to design derivatives with specific positive or negative allosteric modulatory activity. nih.govnih.gov
Assessment of Cellular and Subcellular Effects in In Vitro Biological Systems
Impact on Cellular Proliferation and Apoptosis Mechanisms (e.g., in cancer cell lines)
Derivatives of imidazole have demonstrated significant effects on the proliferation and apoptosis of various cancer cell lines in vitro. nih.govnih.govrsc.orgresearchgate.netnih.gov Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key mechanism for many anticancer therapies. nih.gov
Studies have shown that certain imidazole derivatives can effectively inhibit the proliferation of cancer cells. nih.govnih.govresearchgate.net For example, novel imidazole derivatives have shown improved antiproliferative activity against several cancer cell lines compared to standard chemotherapeutic drugs like 5-FU and MTX. nih.gov Some of these compounds exhibit a high selectivity index, indicating a greater tolerance by normal cells compared to tumor cells. nih.gov
The antiproliferative effect of these imidazole derivatives is often linked to the induction of apoptosis. nih.govnih.govresearchgate.net For instance, one highly active imidazole derivative, compound 4f, induced a significantly higher rate of apoptosis in HeLa cells compared to 5-FU. nih.gov The mechanism of apoptosis induction by these compounds can involve the mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic pathway, has also been observed following treatment with imidazole derivatives. nih.gov
In myeloid leukemia cell lines, imidazole derivatives have been shown to reduce proliferation by inducing apoptosis and downregulating key signaling pathways such as AXL-Receptor Tyrosine Kinase (AXL-RTK) and Wnt/β-catenin. nih.govresearchgate.net
The table below summarizes the in vitro effects of selected imidazole derivatives on cancer cell lines.
| Compound | Cell Line(s) | Effect | Mechanism of Action | Reference(s) |
| Compound 4f | HeLa | Antiproliferative, Apoptosis Induction | Mitochondrial pathway (↑Bax, ↓Bcl-2, ↑Caspase-3) | nih.gov |
| L-4, L-7, R-35, R-NIM04 | NB4 (APL) | Antiproliferative, Apoptosis Induction | Downregulation of AXL-RTK and Wnt/β-catenin target genes | nih.govresearchgate.net |
| L-7 | K562 (CML) | Antiproliferative, Apoptosis Induction | Downregulation of Wnt/β-catenin target genes | nih.govresearchgate.net |
| NSC 771432 | A549 | Inhibition of anchorage-independent growth, Cell migration inhibition, G2/M phase cell cycle arrest, Cellular senescence | Not fully elucidated | rsc.org |
Modulation of Microtubule Dynamics and Tubulin Polymerization
Derivatives of the imidazole scaffold have been identified as potent modulators of microtubule dynamics, a critical cellular process for mitosis, cell motility, and intracellular transport. researchgate.net Many of these compounds exert their anticancer effects by inhibiting tubulin polymerization, a key step in the formation of microtubules.
A notable class of these derivatives is the 2-aryl-4-benzoyl-imidazoles (ABIs), which have demonstrated significant antiproliferative activity. nih.gov These compounds are believed to work by interacting with the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest and apoptosis. nih.gov Similarly, a series of fused imidazo[1,2-a]pyridine (B132010) and -pyrazine analogues have been designed as colchicine-site tubulin polymerization inhibitors. nih.gov Studies on these compounds revealed that specific derivatives, such as those in the imidazo[1,2-a]pyrazine (B1224502) class, effectively inhibit tubulin polymerization in vitro and impair microtubule-dependent processes within neuroblastoma cells. nih.gov
Furthermore, research on 2-Aryl-1H-benzo[d]imidazole derivatives has shown their potential as microtubule-destabilizing agents. nih.gov Certain compounds within this series were found to inhibit tubulin polymerization in vitro and disrupt the intracellular microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase. nih.gov The antiparasitic action of some benzimidazole (B57391) derivatives has also been linked to their ability to inhibit tubulin polymerization, although this is not the universal mechanism for all such compounds. nih.gov For instance, while some 2-methoxycarbonylamino benzimidazole derivatives were found to inhibit tubulin polymerization, they were not the most potent antiparasitic agents in the tested series. nih.gov
The following table summarizes the activity of selected imidazole derivatives on tubulin polymerization.
| Derivative Class | Specific Compound Example | Target | Effect | Reference |
| 2-Aryl-4-benzoyl-imidazoles (ABI) | 5da | Tubulin | Inhibition of polymerization (IC50 = 15.7 nM) | nih.gov |
| Fused Imidazo[1,2-a]pyrazines | 4h, 4k | Tubulin | Inhibition of polymerization | nih.gov |
| 2-Aryl-1H-benzo[d]imidazoles | O-7 | Tubulin | Inhibition of polymerization | nih.gov |
| 1H-Benzimidazoles | Compounds 3, 9, 15 | Rat Brain Tubulin | Inhibition of polymerization | nih.gov |
Influence on Cellular Signaling Pathways and Gene Expression Regulation
The biological effects of 2-(1H-imidazol-4-yl)acetate derivatives extend to the modulation of various cellular signaling pathways and the regulation of gene expression. Their interference with these fundamental processes contributes to their therapeutic potential, particularly in cancer.
One of the key pathways targeted by imidazole derivatives is the RAF/MEK/ERK signaling cascade, which is often hyperactivated in various cancers, including melanoma. nih.gov A novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and found to possess potent antiproliferative activities, with some compounds showing superior efficacy compared to the known RAF inhibitor, Sorafenib. nih.gov Compound 7a, for example, emerged as a selective and potent CRAF inhibitor. nih.gov Another study described (4-aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives as potent inhibitors of BRAF V600E and CRAF. researchgate.net
In addition to the MAPK pathway, some imidazole derivatives can induce cellular stress responses. For instance, the antiparasitic action of certain imidazole compounds is linked to the generation of oxidative stress, leading to elevated levels of reactive oxygen species (ROS) and a reduction in the parasite's mitochondrial membrane potential. researchgate.net Interestingly, this action appears to be independent of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. researchgate.net
Furthermore, a class of 4-imidazolidinone derivatives has been shown to trigger ROS-dependent apoptosis in colorectal cancer cells. mdpi.com These compounds induce ROS accumulation, which in turn activates the JNK pathway and subsequently the caspase cascade, culminating in apoptotic cell death. mdpi.com The anti-tumoral effects of a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, an analog of the microtubule-targeting agent nocodazole, include causing mitotic arrest and apoptosis. mdpi.com This compound was observed to cause an accumulation of cyclin B1 in the cytoplasm, preventing its translocation to the nucleus and thereby halting mitosis. mdpi.com
The table below provides an overview of the influence of selected imidazole derivatives on cellular signaling.
| Derivative Class | Specific Compound Example | Cellular Target/Pathway | Effect | Reference |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | 7a | CRAF | Potent and selective inhibition | nih.gov |
| (4-Aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives | 10c | BRAF V600E, CRAF | Potent and selective inhibition | researchgate.net |
| Phenyl-substituted 1H-imidazole derivatives | C2 | Oxidative Stress Pathways | Induction of ROS, mitochondrial membrane potential reduction | researchgate.net |
| 4-Imidazolidinone derivatives | 9r | ROS/JNK/Caspase Pathway | Activation leading to apoptosis | mdpi.com |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | RDS 60 | Cell Cycle (Cyclin B1) | Cytoplasmic accumulation, mitotic arrest | mdpi.com |
Anti-proliferative, Anti-microbial, and Anti-parasitic Activities in Cell-Based Assays
A wide array of 2-(1H-imidazol-4-yl)acetate derivatives has been synthesized and evaluated for their biological activities in various cell-based assays, demonstrating significant anti-proliferative, anti-microbial, and anti-parasitic potential.
Anti-proliferative Activity:
Numerous studies have highlighted the potent anti-proliferative effects of imidazole derivatives against various cancer cell lines. A series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives exhibited superior antiproliferative activities against human melanoma cell lines (A375P and WM3629) compared to Sorafenib. nih.gov Specifically, compound 7a showed potent activity with IC50 values of 0.62 and 4.49 μM against A375P and WM3629 cells, respectively. nih.gov Similarly, 2-aryl-4-benzoyl-imidazoles (ABI) have shown nanomolar potency in inhibiting the growth of melanoma and prostate cancer cells. nih.gov The most active compound in this series, 5da, had an average IC50 of 15.7 nM. nih.gov Furthermore, novel 4-acetylphenylamine-based imidazole derivatives have been identified as promising anticancer agents against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov
Anti-microbial Activity:
The imidazole core is a key feature in many anti-microbial agents. A study on novel 2-acetamido-2-ylidene-4-imidazole derivatives revealed their in vitro antibacterial activity. acs.org One of the synthesized compounds, N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide), was particularly effective against Escherichia coli, showing an activity index of 80.0% compared to the standard antibiotic chloramphenicol. acs.org Another study focused on 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-aryl-4,5-dihydro-{1-H/1-acetyl/1-phenyl}-pyrazoles, which were assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. icm.edu.pl Additionally, a series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment displayed excellent in vitro antibacterial activity against several virulent phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). nih.gov
Anti-parasitic Activity:
Imidazole derivatives have shown significant promise as anti-parasitic agents. A series of newly synthesized imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, were assessed for their potential to restrict the growth of Toxoplasma gondii. researchgate.net Five of these derivatives exhibited high selectivity against the parasite versus host cells. researchgate.net The anti-parasitic action of these compounds is thought to involve the induction of oxidative stress. researchgate.netnih.gov In another study, 1H-benzimidazole derivatives were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov Many of the tested compounds were found to be more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov
The following table presents a summary of the biological activities of various imidazole derivatives.
| Derivative Class | Specific Compound Example | Activity Type | Target Organism/Cell Line | Key Findings | Reference |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | 7a | Anti-proliferative | A375P and WM3629 melanoma cells | IC50 = 0.62 and 4.49 μM, respectively | nih.gov |
| 2-Aryl-4-benzoyl-imidazoles (ABI) | 5da | Anti-proliferative | Melanoma and prostate cancer cells | Average IC50 = 15.7 nM | nih.gov |
| 4-Acetylphenylamine-based imidazole derivatives | 4, 9, 14, 22 | Anti-proliferative | MDA-MB-231, PPC-1, U-87 cancer cells | Highest cytotoxicity in the series | nih.gov |
| 2-Acetamido-2-ylidene-4-imidazole derivatives | N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | Anti-bacterial | Escherichia coli | 80.0% activity index vs. chloramphenicol | acs.org |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles with imidazole | 7c, 9a | Anti-bacterial | Xoo, Xac, Psa | EC50 values of 7.40 μg/mL (7c against Xoo) and 5.44 μg/mL (9a against Xac) | nih.gov |
| Phenyl-substituted 1H-imidazoles | Compounds 10, 11, 18 | Anti-parasitic | Toxoplasma gondii | High selectivity against the parasite | researchgate.net |
| 1H-Benzimidazole derivatives | Various | Anti-parasitic | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole and Albendazole | nih.gov |
Vii. Future Research Directions and Unexplored Avenues for 2 1h Imidazol 4 Yl Acetate in Chemical and Biomedical Sciences
Innovation in Sustainable and Efficient Synthetic Methodologies for the Compound
The future of synthesizing 2-(1H-imidazol-4-yl)acetate and related compounds is increasingly focused on green and sustainable chemistry principles. mdpi.comresearchgate.net Traditional multi-step syntheses are often time-consuming and can generate significant chemical waste. mdpi.com Consequently, researchers are exploring innovative methodologies that are more atom-economical, environmentally benign, and efficient.
A major area of innovation is the adoption of flow chemistry. ethernet.edu.et This technology is transforming modern organic synthesis by enabling reactions in continuous, automated systems. mdpi.comnih.govdurham.ac.uk Flow chemistry offers superior control over reaction parameters, enhanced safety when handling hazardous intermediates, and the potential for easier scale-up compared to traditional batch processes. ethernet.edu.etdurham.ac.ukuc.pt The development of metal-free processes under continuous-flow conditions for similar heterocyclic acetic acids has already demonstrated higher yields and selectivity, avoiding complex chromatography and isolation steps.
Furthermore, the use of eco-friendly catalysts and solvents is a key research direction. mdpi.com For instance, simple and effective one-pot methods for synthesizing imidazole (B134444) derivatives have been developed using natural, biodegradable catalysts like lemon juice or proceeding without any added catalyst at all, embodying a "catalyzed-by-itself" approach. scispace.comnih.gov Other green techniques, such as using ultrasound irradiation, have also shown promise in accelerating reaction rates and improving yields for imidazole synthesis. mdpi.com These approaches significantly reduce the environmental footprint and align with the growing demand for sustainable practices in the pharmaceutical and chemical industries. mdpi.comresearchgate.net
Discovery of Novel Biological Targets and Therapeutic Applications for 2-(1H-Imidazol-4-yl)acetate Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets. tandfonline.compeeref.comresearchgate.net While imidazole-4-acetic acid is a known metabolite with activity at GABA and imidazoline (B1206853) receptors nih.gov, future research is set to uncover a host of new therapeutic applications for its derivatives. tandfonline.comnih.govnih.gov
The electron-rich nature of the imidazole core allows it to bind readily with various enzymes and proteins, making its derivatives promising candidates for treating a multitude of diseases. tandfonline.comnih.gov Current research highlights several promising avenues:
Anticancer Agents: Imidazole derivatives are being actively investigated as anticancer agents. nih.gov They have been shown to target crucial pathways in cancer progression, including enzymes like carbonic anhydrase IX and XII, which are associated with tumor growth. nih.gov Other derivatives function as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells, and have shown efficacy against multidrug-resistant cancer cell lines. nih.gov
Antimicrobial and Antiparasitic Drugs: There is a significant need for new antimicrobial agents due to rising resistance. nih.gov Imidazole-based compounds are being explored as inhibitors of key microbial enzymes. tandfonline.comnih.gov For example, derivatives are being designed to inhibit cruzain, a vital protease in Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov
Antiviral Therapies: The search for broad-spectrum antiviral drugs is a global priority. Computational studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.comnih.gov
Neurological and Cardiovascular Conditions: Building on the known neuropharmacological properties of imidazole-4-acetic acid nih.gov, new derivatives are being designed to selectively target receptors like the alpha1-adrenergic receptors, which are implicated in hypertension and other cardiovascular and neurological disorders. nih.gov
The versatility of the imidazole acetic acid structure allows for extensive modification, paving the way for the rational design of new molecules with enhanced potency and selectivity for these and other yet-to-be-discovered biological targets. peeref.com
Application as a Chemical Probe for Fundamental Biological Processes
Beyond its therapeutic potential, 2-(1H-imidazol-4-yl)acetate and its analogues are valuable tools for basic scientific research. As chemical probes, these molecules can be used to investigate and elucidate fundamental biological pathways.
The known interaction of imidazole-4-acetic acid with GABA receptors makes it a useful probe for studying the intricacies of GABAergic neurotransmission and its role in central nervous system function and disorders. nih.govnih.gov Similarly, its affinity for I1-imidazoline receptors allows it to be used in studies aimed at understanding blood pressure regulation. nih.gov
Furthermore, derivatives designed as potent and selective enzyme inhibitors can serve as powerful research tools. For instance, a specific inhibitor of carbonic anhydrase IX can be used to probe the physiological role of this enzyme in tumor metabolism and metastasis. nih.gov Likewise, inhibitors of heme oxygenases or thrombin-activatable fibrinolysis inhibitor (TAFI) can help unravel the complex mechanisms of heme metabolism and blood clot dissolution, respectively. The ability to selectively block a single protein's function with a small molecule is crucial for dissecting complex biological systems.
Development of Advanced Delivery Systems for In Vitro Applications of Imidazoleacetic Acid Analogues
To maximize the utility of imidazoleacetic acid analogues in both therapeutic and research settings, particularly for in vitro studies, the development of advanced delivery systems is a critical future direction. These systems aim to improve the solubility, stability, and cellular uptake of these compounds. mdpi.com
One promising approach involves the use of nanoparticles as drug delivery vehicles. mdpi.com For example, functionalized nanoparticles, such as those coated with imidazole-rich polypeptides or other polymers, can encapsulate therapeutic agents. nih.gov These systems can be engineered to enhance stability in biological media (like serum), overcome cellular barriers, and even target specific cell types. mdpi.comnih.gov Imidazole compounds themselves have been used to coat and stabilize metal nanoparticles, suggesting a strong compatibility with nanotechnology platforms. nih.govmdpi.comresearchgate.net
Other delivery strategies include the formulation of lipid nanoparticles (LNPs) and liposomes, which use lipid bilayers to encapsulate compounds, improving their compatibility with cell membranes and facilitating entry into cells. mdpi.com Such systems can be crucial for ensuring that a sufficient concentration of an imidazoleacetic acid analogue reaches its intracellular target in in vitro experiments, leading to more reliable and reproducible results.
Computational and Cheminformatics Approaches for De Novo Design of Imidazole-Based Compounds
The design and discovery of new imidazole-based compounds are being revolutionized by computational chemistry and cheminformatics. rjptonline.org These in silico approaches accelerate the research process, reduce costs, and allow for the rational design of molecules with desired properties. frontiersin.orgnih.gov
A key tool is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net By analyzing a dataset of related compounds, QSAR models can identify the key structural features that determine a molecule's biological activity. nih.govrjptonline.orgnih.gov This knowledge is then used to predict the potency of new, yet-to-be-synthesized derivatives, guiding chemists to focus on the most promising candidates. nih.gov Advanced techniques like 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Hologram QSAR (HQSAR) provide detailed three-dimensional insights into the molecular properties—such as shape and electrostatic fields—that are critical for binding to a biological target. nih.govnih.gov
Molecular docking is another powerful computational method that predicts how a ligand will bind to the active site of a protein. mdpi.comacs.org This allows researchers to visualize interactions at the atomic level and design modifications to improve binding affinity and selectivity. nih.govacs.orgresearchgate.net These computational tools are increasingly integrated with artificial intelligence and machine learning, paving the way for the autonomous de novo design of novel imidazole-based compounds with optimized therapeutic profiles. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
